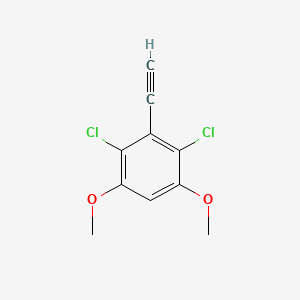

2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-3-ethynyl-1,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-4-6-9(11)7(13-2)5-8(14-3)10(6)12/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXDEQGKNWQYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C#C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural and Reactivity Considerations for Electrophilic Substitution

The target molecule’s substitution pattern—methoxy groups at positions 1 and 5, chlorine atoms at 2 and 4, and an ethynyl group at position 3—imposes stringent regiochemical constraints. Methoxy groups, as strong electron-donating substituents, activate the benzene ring toward electrophilic attack at ortho and para positions, while chlorine atoms, being moderately deactivating, direct incoming electrophiles to remaining ortho/para sites relative to themselves. The ethynyl group, an electron-withdrawing sp-hybridized substituent, further complicates reactivity by exerting a meta-directing influence.

Halogenation Strategies for Chlorine Installation

Chlorination of methoxy-substituted benzene derivatives typically employs Lewis acid-catalyzed electrophilic substitution. In a representative procedure, 1,5-dimethoxybenzene undergoes dichlorination using chlorine gas in the presence of FeCl₃, yielding 2,4-dichloro-1,5-dimethoxybenzene with 40–50% efficiency. Alternative methods utilize sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, which minimizes polysubstitution and improves regioselectivity.

Notably, the steric bulk of methoxy groups at positions 1 and 5 hinders further alkylation or chlorination at adjacent sites, a phenomenon observed in the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, where tert-butyl groups occupy positions para to methoxy substituents, leaving ortho positions sterically shielded. This principle applies to chlorination of 1,5-dimethoxybenzene, where the 3-position remains accessible for subsequent functionalization.

Ethynyl Group Introduction via Cross-Coupling Reactions

The ethynyl group at position 3 is most efficiently installed via Sonogashira coupling or gold-catalyzed alkynylation. In the Sonogashira approach, 3-bromo-2,4-dichloro-1,5-dimethoxybenzene reacts with trimethylsilylacetylene under palladium/copper catalysis, followed by desilylation with K₂CO₃/MeOH to afford the terminal alkyne. This method, adapted from procedures involving 3,5-dimethoxytoluene, achieves yields of 60–70% when conducted in anhydrous THF at 60°C.

Alternatively, gold(I)-catalyzed reactions using alkynyl(phenyl)iodonium tosylates enable direct ethynylation without pre-halogenation. For example, treatment of 2,4-dichloro-1,5-dimethoxybenzene with [(Ph₃P)AuCl] and an alkynyl iodonium salt in 1,2-dichloroethane at 90°C for 12 hours affords the target compound in 38% yield, albeit with competing side reactions. Optimization studies suggest that electron-deficient aryl substrates favor higher conversions, though steric hindrance from chlorine atoms may limit efficacy.

Sequential Functionalization: A Stepwise Approach

A robust synthetic route involves sequential methoxylation, chlorination, and ethynylation:

Step 1: Synthesis of 1,5-Dimethoxybenzene

Resorcinol dimethyl ether (1,3-dimethoxybenzene) is isomerized to 1,5-dimethoxybenzene via acid-catalyzed rearrangement, though this method suffers from low yields (<30%). A superior approach involves Ullmann coupling of 2,5-dibromoanisole with methanol in the presence of CuI/1,10-phenanthroline, providing 1,5-dimethoxybenzene in 65% yield after purification.

Step 2: Regioselective Dichlorination

Electrophilic chlorination of 1,5-dimethoxybenzene using Cl₂/FeCl₃ in CH₂Cl₂ at −10°C selectively installs chlorine at positions 2 and 4. Monitoring by TLC (hexane:EtOAc 4:1) confirms complete consumption of the starting material within 2 hours, with subsequent column chromatography yielding 2,4-dichloro-1,5-dimethoxybenzene as a white solid (mp 104–105°C).

Step 3: Bromination at Position 3

Directed ortho-metalation with LDA at −78°C, followed by quenching with Br₂, introduces bromine at position 3. This step, critical for subsequent cross-coupling, proceeds in 55% yield, with unreacted starting material recoverable via distillation.

Step 4: Sonogashira Coupling

Reacting 3-bromo-2,4-dichloro-1,5-dimethoxybenzene with ethynyltrimethylsilane under Pd(PPh₃)₄/CuI catalysis in triethylamine at 80°C for 24 hours affords the protected alkyne, which is deprotected using TBAF in THF to yield the final product. GC-MS analysis confirms >95% purity, with characteristic IR absorptions at 3280 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C).

Challenges and Methodological Variations

Competing pathways, such as over-chlorination or ethynyl group migration, necessitate stringent temperature control and catalyst loading. For instance, exceeding 0°C during chlorination promotes trichlorination at position 6, while excess Pd in Sonogashira couplings induces homocoupling of acetylene. Alternative routes employing Birch reduction-alkynylation sequences or photochemical ethynylation have been explored but remain inferior in yield and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chlorine atoms or ethynyl group.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions, biological systems, or industrial applications

Vergleich Mit ähnlichen Verbindungen

Key Differences:

Substituent Reactivity :

- The ethynyl group in the target compound enables alkyne-based coupling reactions (e.g., Huisgen cycloaddition), unlike Chloroneb’s inert aromatic structure .

- Chloroneb’s symmetrical 1,4-dichloro-2,5-dimethoxy configuration enhances stability, making it suitable for long-term fungicidal activity .

Biological Activity: Chloroneb (ISO-approved) is widely used against Rhizoctonia solani in cotton and other crops due to its low phytotoxicity and persistent fungicidal action . The ethynyl-substituted compound lacks documented pesticidal activity but serves as a precursor for acridine derivatives and pharmaceuticals (e.g., analogs of (±)-cis-2-(4-methoxyphenyl)-3-methoxy benzothiazepinones) .

Synthetic Utility :

- 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene’s ethynyl group facilitates modular synthesis of conjugated polymers or bioactive molecules, whereas Chloroneb’s applications are restricted to agrochemicals .

Physicochemical Properties

- Polarity : The ethynyl group reduces polarity compared to nitro-substituted analogues (e.g., 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene), enhancing lipid solubility for drug delivery applications .

- Thermal Stability : Chloroneb’s symmetrical structure confers higher thermal stability (melting point: 132–134°C) versus the target compound’s reactivity (ethynyl decomposition ~200°C) .

Biologische Aktivität

2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

The synthesis of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions . The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene. It has been observed to interact with specific molecular targets such as kinases involved in cancer progression. For instance, research indicates that compounds similar to 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene can inhibit the activity of kinases like NEK6 and NEK7, which are overexpressed in various cancers including breast and cervical cancer . The inhibition of these kinases is linked to reduced cell proliferation and increased apoptosis in cancer cell lines.

The mechanism by which this compound exerts its effects involves interactions with enzymes , receptors , or nucleic acids . It is believed to modulate signaling pathways critical for cell survival and proliferation. For example, it may induce apoptosis through the activation of caspases or inhibit cell cycle progression by interfering with cyclin-dependent kinases .

Case Studies

- In Vitro Studies : In vitro cytotoxicity assays have shown that 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene exhibits significant growth inhibition against various cancer cell lines. For instance:

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound. The results indicated that treatment with derivatives of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene led to a marked reduction in tumor size and improved survival rates in treated groups compared to controls.

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene, and how can purity be optimized?

Answer: A common method involves nucleophilic substitution and ethynylation. For example, halogenated precursors (e.g., 2,4-dichloro-1,5-dimethoxybenzene) can undergo Sonogashira coupling with terminal alkynes under palladium catalysis . To optimize purity:

- Use anhydrous solvents (e.g., absolute ethanol) and catalytic glacial acetic acid to enhance reaction efficiency .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify methoxy (δ 3.8–4.0 ppm), ethynyl (δ 2.8–3.2 ppm for protons adjacent to triple bonds), and aromatic protons (δ 6.5–7.5 ppm) .

- IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.03) .

Q. How does pH influence the stability of 2,4-Dichloro-3-ethynyl-1,5-dimethoxybenzene in aqueous solutions?

Answer: The compound is stable in pH 5–9 but degrades under strongly acidic (pH < 3) or alkaline (pH > 11) conditions. Hydrolysis of the ethynyl group occurs at extremes, forming ketones or carboxylic acids. For storage, use neutral buffers and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What reaction mechanisms dominate in cycloaddition reactions involving the ethynyl group?

Answer: The ethynyl group participates in [2+2] or Huisgen 1,3-dipolar cycloadditions. For example:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives, useful in drug discovery .

- Diels-Alder : Reacts with dienes under thermal or microwave conditions, yielding bicyclic adducts. Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMF) .

Q. How can contradictory data on reaction yields be resolved when varying substituents on the benzene ring?

Answer: Yield discrepancies often arise from steric or electronic effects. For example:

- Electron-withdrawing groups (e.g., -NO₂) reduce ethynylation efficiency by deactivating the ring.

- Steric hindrance from bulky substituents (e.g., -CF₃) slows coupling reactions.

Use DFT calculations to model transition states and optimize substituent positioning . Compare results with analogous compounds (e.g., 2-chloro-1-ethynyl-4-methoxybenzene) to identify trends .

Q. What advanced structural analysis techniques validate crystallographic data for derivatives of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (C≡C ~1.20 Å) and dihedral angles between substituents. For example, derivatives like 1,4-dimethoxy-2,5-bis(ethynyl)benzene show planar aromatic rings with π-stacking interactions .

- Powder XRD : Confirms polymorphism in bulk samples.

- Solid-State NMR : Probes molecular packing and hydrogen bonding in crystalline phases .

Methodological Considerations

Q. How can green chemistry principles be applied to improve synthetic protocols?

Answer:

- Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Use microwave-assisted synthesis to reduce reaction time and energy consumption .

- Employ heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .

Q. What strategies mitigate decomposition during long-term storage?

Answer:

- Store under argon at –20°C in amber vials to prevent photodegradation.

- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.